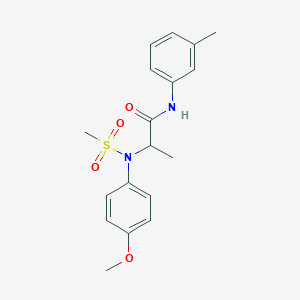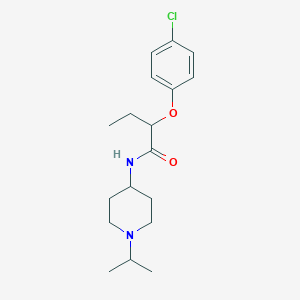![molecular formula C23H29N5 B5148904 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine, also known as ADAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADAPT is a triazine-based compound that has been synthesized using different methods.
作用機序
The mechanism of action of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is not fully understood, but it is believed to modulate the activity of certain receptors in the brain and other tissues. Specifically, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to bind to nicotinic acetylcholine receptors, which are involved in cognitive function, and modulate their activity. 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to improve cognitive function in animal models. In cancer research, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is its high purity, which allows for accurate and reproducible results in lab experiments. Additionally, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has a well-defined structure, which makes it useful as a scaffold for the development of new drugs. However, one limitation of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is its relatively high cost, which may limit its use in some research applications.
将来の方向性
There are several future directions for the study of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine. One direction is the further exploration of its potential applications in neuroscience, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is the development of new drugs based on the structure of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine, with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine and its potential applications in cancer research and other fields.
Conclusion:
In conclusion, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is a triazine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been synthesized using different methods and has been studied for its potential applications in neuroscience, cancer research, and drug discovery. 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has a well-defined structure and high purity, which make it useful in lab experiments and as a scaffold for the development of new drugs. However, further research is needed to fully understand the mechanism of action of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine and its potential applications in various fields.
合成法
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been synthesized using different methods, including the reaction of 4-(1-adamantyl)-1-piperazinecarboxylic acid with phenyl isocyanate, followed by cyclization with triphosgene. Another method involves the reaction of 4-(1-adamantyl)-1-piperazinecarboxylic acid with thionyl chloride, followed by reaction with 4-phenyl-1,2,4-triazine-3,5-dione. Both methods have been reported to yield 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine with high purity.
科学的研究の応用
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive function. 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has also been studied for its potential anti-cancer properties, with some studies reporting its ability to inhibit the growth of cancer cells. Additionally, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been used as a scaffold for the development of new drugs, with researchers modifying its structure to create compounds with improved pharmacological properties.
特性
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-2-4-20(5-3-1)21-16-24-26-22(25-21)27-6-8-28(9-7-27)23-13-17-10-18(14-23)12-19(11-17)15-23/h1-5,16-19H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXZERZWQKHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CN=N2)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
![5-[2-(benzoyloxy)ethyl]-3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5148845.png)

![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)

![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)